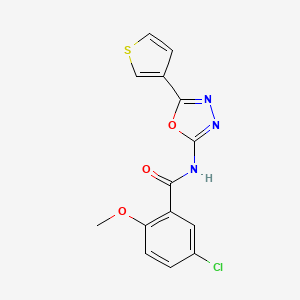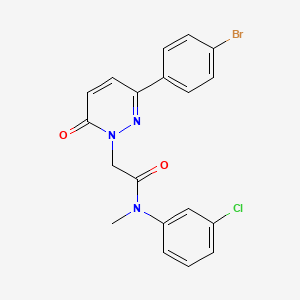![molecular formula C20H20N4O4S B2489808 1-(3-((4-(Pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)sulfonyl)phenyl)ethanone CAS No. 1396710-48-7](/img/structure/B2489808.png)
1-(3-((4-(Pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)sulfonyl)phenyl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds related to 1-(3-((4-(Pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)sulfonyl)phenyl)ethanone involves complex reactions, including the formation of diazonium salts, coupling reactions, and the use of sulfonamide groups as starting materials. For instance, the synthesis of pyrazolopyrimidines and pyrazolotriazine derivatives incorporates the use of phenylsulfonyl moiety and various substituted aminoazopyrazole derivatives in one-pot reaction strategies, demonstrating the compound's multifaceted synthetic pathways (Amani M. R. Alsaedi, T. Farghaly, M. Shaaban, 2019).
Molecular Structure Analysis
Molecular structure investigations, including X-ray crystallography combined with Hirshfeld and DFT calculations, have been presented for s-triazine derivatives incorporating pyrazole/piperidine/aniline moieties. These studies reveal intermolecular interactions controlling molecular packing, highlighting the significance of H...H, N...H, and H...C contacts in determining the compound's structural configuration (Ihab Shawish, S. Soliman, M. Haukka, Ali Dalbahi, A. Barakat, A. El‐Faham, 2021).
Chemical Reactions and Properties
Chemical reactions involving 1-(3-((4-(Pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)sulfonyl)phenyl)ethanone are diverse, including cyclization of intermediate compounds, reactions with nucleophiles, and transformations into various heterocyclic compounds. For example, coupling of diazonium chlorides with methylene-active methyl phenacyl sulfones leads to new triazine derivatives via cyclization, illustrating the compound's reactive versatility (I. Ledenyova, P. A. Kartavtsev, K. Shikhaliev, A. Egorova, 2016).
Wissenschaftliche Forschungsanwendungen
Antiviral and Antimicrobial Applications
- Antiviral Activity: Some derivatives of pyrazolopyridine have been synthesized and tested for their antiviral activities, including anti-HSV1 and anti-HAV-MBB activities. These compounds have shown potential in antiviral research, suggesting a possible area of application for related compounds (Attaby et al., 2006).
- Antimicrobial Evaluation: Novel series of pyrazolo[1,5-a]pyrimidine derivatives incorporated with sulfonyl groups have demonstrated significant antimicrobial activities, indicating the utility of such compounds in developing new antimicrobial agents (Alsaedi et al., 2019).
Pain Management and Receptor Antagonism
- Pain Management: A series of pyrazoles, including a compound identified as a σ1 receptor antagonist, has been reported for its potential in pain management due to its high aqueous solubility and antinociceptive properties in mouse models. This suggests a therapeutic application for related chemical structures in pain management (Díaz et al., 2020).
Anticancer Activity
- Anticancer Activity: Several studies have synthesized novel sulfone derivatives with potential anticancer activities. For example, compounds have been evaluated against breast cancer cell lines, showing the promise of sulfone-containing compounds in cancer therapy (Bashandy et al., 2011).
Insecticidal Agents
- Insecticidal Applications: Research on sulfonamide-bearing thiazole derivatives has shown significant toxic effects against the cotton leafworm, Spodoptera littoralis, indicating potential applications in agriculture as insecticidal agents (Soliman et al., 2020).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-[3-[4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl]sulfonylphenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O4S/c1-15(25)16-5-4-6-17(13-16)29(27,28)23-11-9-22(10-12-23)20(26)18-14-21-24-8-3-2-7-19(18)24/h2-8,13-14H,9-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRYDCVHMSRZEEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)S(=O)(=O)N2CCN(CC2)C(=O)C3=C4C=CC=CN4N=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-((4-(Pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)sulfonyl)phenyl)ethanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)naphthalene-2-sulfonamide](/img/structure/B2489726.png)
![5-Chloro-2-[1-[(E)-3-phenylprop-2-enyl]piperidin-4-yl]oxypyrimidine](/img/structure/B2489727.png)
![6-(pyridin-4-yl)-2-[(1-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2489728.png)
![4-((3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2489729.png)
![N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-2-(o-tolyloxy)acetamide](/img/structure/B2489730.png)

![N-(4-(benzo[d]oxazol-2-yl)phenyl)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2489733.png)


![6-(3,4-dihydroquinolin-1(2H)-ylcarbonyl)-7-(2-methoxyethyl)-1,3-dimethyl-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione](/img/structure/B2489743.png)


![1-(9H-Fluoren-9-ylmethoxycarbonyl)-5-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]piperidine-2-carboxylic acid](/img/structure/B2489747.png)
![Methyl 2-[(1R)-1-aminoethyl]benzoate hydrochloride](/img/structure/B2489748.png)